N-(2,5-Dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a dihydropyridinone core substituted with a morpholine-4-sulfonyl group at position 5, linked via an acetamide bridge to a 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-3-4-15(2)17(11-14)20-18(23)13-21-12-16(5-6-19(21)24)28(25,26)22-7-9-27-10-8-22/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZQBASLGABKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining aromatic, sulfonyl, and morpholine groups. Its molecular formula is C18H22N2O3S, with a molecular weight of approximately 350.44 g/mol. The presence of the morpholine and dihydropyridine moieties suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It may interact with various receptors, including G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
1. Anticancer Activity
Studies have evaluated the anticancer properties of similar compounds in vitro. For instance, related dihydropyridine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects. In animal models, these compounds have demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6.
3. Antimicrobial Effects
Research has shown that compounds with similar structures can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the disruption of bacterial cell membranes.
Case Study 1: Anticancer Efficacy
A study conducted on a series of morpholine-substituted compounds revealed that one derivative exhibited an IC50 value of 5 µM against the MCF7 breast cancer cell line. This study highlighted the potential for further development into anticancer agents.
Case Study 2: Anti-inflammatory Response
In a controlled experiment involving rats subjected to inflammation models, administration of related compounds resulted in a significant reduction in paw edema compared to control groups.
Comparison with Similar Compounds
Heterocyclic Core Modifications
The 2-oxo-1,2-dihydropyridinone core distinguishes the target compound from analogs with alternative heterocycles:
- Triazole Derivatives (e.g., compounds 51–55 in ): These contain a 1,2,4-triazole ring instead of dihydropyridinone. The triazole’s aromaticity may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the dihydropyridinone’s lactam group .
- Dihydropyrimidinone (): The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide features a six-membered lactam ring with a thioether substituent. The additional nitrogen in pyrimidinone may increase polarity compared to the target compound’s dihydropyridinone .
Table 1: Comparison of Heterocyclic Cores
Substituent Effects on the Aromatic Ring
The 2,5-dimethylphenyl group in the target compound is compared to:
Table 2: Aromatic Ring Substituent Analysis
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
